molecular formula C7H10BrClN4O3S B13683592 [[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine

[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine

Cat. No.: B13683592
M. Wt: 345.60 g/mol
InChI Key: NWMHNYKYDSZADU-UHFFFAOYSA-N
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Description

[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, an amino group, and a sulfonyl group attached to a 2-methoxyethylamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromine and chlorine atoms are introduced through halogenation reactions, while the amino and sulfonyl groups are added via nucleophilic substitution reactions. The final step involves the attachment of the 2-methoxyethylamine moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine include:

Uniqueness

The uniqueness of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10BrClN4O3S

Molecular Weight

345.60 g/mol

IUPAC Name

5-bromo-6-chloro-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine

InChI

InChI=1S/C7H10BrClN4O3S/c1-16-3-2-12-17(14,15)13-7-5(8)6(9)10-4-11-7/h4,12H,2-3H2,1H3,(H,10,11,13)

InChI Key

NWMHNYKYDSZADU-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)Br

Origin of Product

United States

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